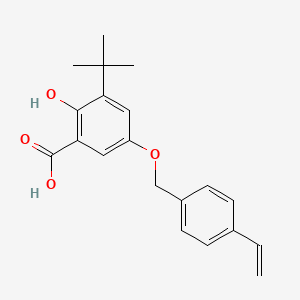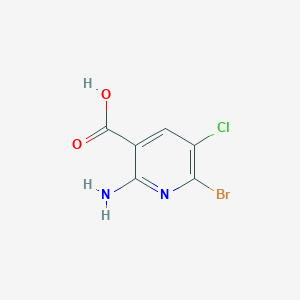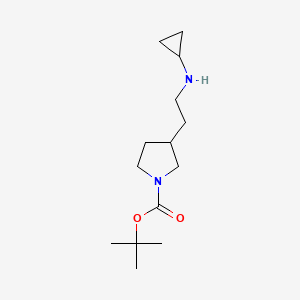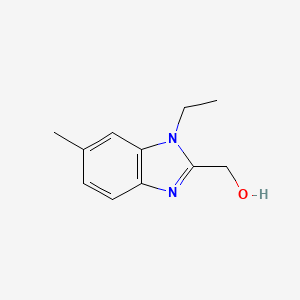
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol is a heterocyclic organic compound with a benzimidazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The benzimidazole ring system is known for its biological activity and is a common scaffold in drug design.
Métodos De Preparación
The synthesis of 1-Ethyl-6-methyl-1h-benzimidazole-2-methanol typically involves the reaction of 1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 1,2-phenylenediamine with ethyl methyl ketone in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then heated to promote cyclization, forming the benzimidazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Aplicaciones Científicas De Investigación
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Due to its biological activity, it is investigated for potential use in treating various diseases, including cancer and infectious diseases
Mecanismo De Acción
The mechanism of action of 1-Ethyl-6-methyl-1h-benzimidazole-2-methanol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Similar in structure but lacks the ethyl group, leading to different chemical and biological properties.
1-Methylbenzimidazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
2-Ethylbenzimidazole: Similar but with the ethyl group at a different position, resulting in distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(1-ethyl-6-methylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H14N2O/c1-3-13-10-6-8(2)4-5-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 |
Clave InChI |
SIXMMAJVYHDHKL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)C)N=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


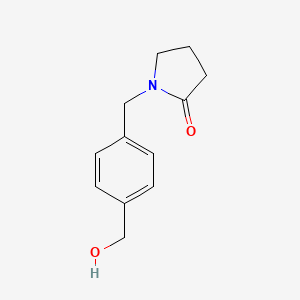
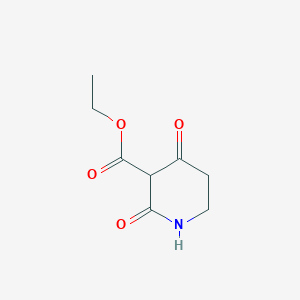
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
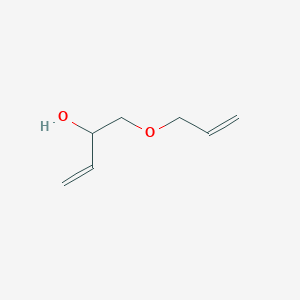


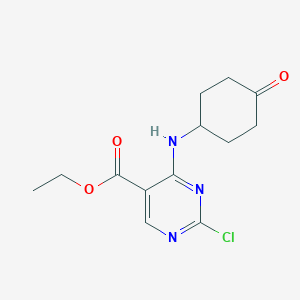
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)
